

Technical Guide: Analysis of 1-Bromononane-d19 by NMR and Mass Spectrometry

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Compound of Interest

Compound Name: 1-Bromononane-d19

Cat. No.: B12399948

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This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **1-bromononane-d19**. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this guide presents predicted data based on the analysis of its non-deuterated analog, 1-bromononane, and established principles of spectroscopy for deuterated molecules. Detailed experimental protocols for acquiring such data are also provided, along with logical workflows for sample analysis.

Data Presentation

The following tables summarize the predicted quantitative NMR and MS data for **1-bromononane-d19**.

Table 1: Predicted ^2H -NMR Spectral Data for 1-Bromononane-d19

| Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity |
|------------------------------------|--|-----------------|
| -CD ₂ Br | 3.40 | Broad Singlet |
| -(CD ₂) ₇ - | 1.85 - 1.26 | Broad Multiplet |
| -CD ₃ | 0.88 | Broad Singlet |

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in 1-bromononane and may vary slightly based on experimental conditions.

Table 2: Predicted ^{13}C -NMR Spectral Data for 1-Bromononane-d₁₉

| Carbon Position | Chemical Shift (δ) ppm (from 1-bromononane)[1] | Predicted Multiplicity (due to C-D coupling) |
|--------------------------|--|--|
| C1 (-CD ₂ Br) | 33.9 | Quintet |
| C2 | 31.9 | Quintet |
| C3 | 28.7 | Quintet |
| C4 | 29.3 | Quintet |
| C5 | 29.5 | Quintet |
| C6 | 28.2 | Quintet |
| C7 | 32.9 | Quintet |
| C8 | 22.7 | Quintet |
| C9 (-CD ₃) | 14.1 | Septet |

Note: The replacement of protons with deuterium will lead to the splitting of carbon signals into multiplets due to one-bond carbon-deuterium coupling. The chemical shifts are based on the non-deuterated analog and may experience minor isotopic shifts.

Table 3: Predicted Mass Spectrometry Data for 1-Bromononane-d₁₉

| Ion | m/z (Predicted) | Description |
|--|-----------------|--|
| [M] ⁺ | 226/228 | Molecular ion peak (due to ⁷⁹ Br and ⁸¹ Br isotopes) |
| [M-D] ⁺ | 224/226 | Loss of a deuterium radical |
| [M-CD ₂ Br] ⁺ | 130 | Loss of the bromomethyl-d ₂ radical |
| [C _n D _{2n+1}] ⁺ | various | Alkyl-d fragments |

Note: The molecular weight of **1-bromononane-d19** is approximately 226.27 g/mol [\[2\]](#) The mass spectrum will exhibit characteristic isotopic clusters for bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ²H and ¹³C NMR spectra of **1-bromononane-d19** to confirm isotopic labeling and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Dissolve 5-10 mg of **1-bromononane-d19** in a suitable non-deuterated solvent (e.g., chloroform, acetone).
- Transfer the solution to a 5 mm NMR tube.

²H-NMR Acquisition Parameters (Illustrative):

- Pulse Program: Standard single-pulse experiment.
- Solvent: Chloroform (non-deuterated).
- Temperature: 298 K.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 (signal averaging may be required depending on concentration).
- Spectral Width: Centered on the expected chemical shift range for deuterated alkanes (~0-4 ppm).

¹³C-NMR Acquisition Parameters (Illustrative):

- Pulse Program: Standard proton-decoupled ¹³C experiment.
- Solvent: Chloroform-d (CDCl₃ can be used, but a non-deuterated solvent is preferable to avoid overlapping signals).
- Temperature: 298 K.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 5-10 seconds (longer delay needed for deuterated carbons).
- Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C and potential signal broadening from C-D coupling).
- Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-bromononane-d19** to confirm its identity and isotopic enrichment.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

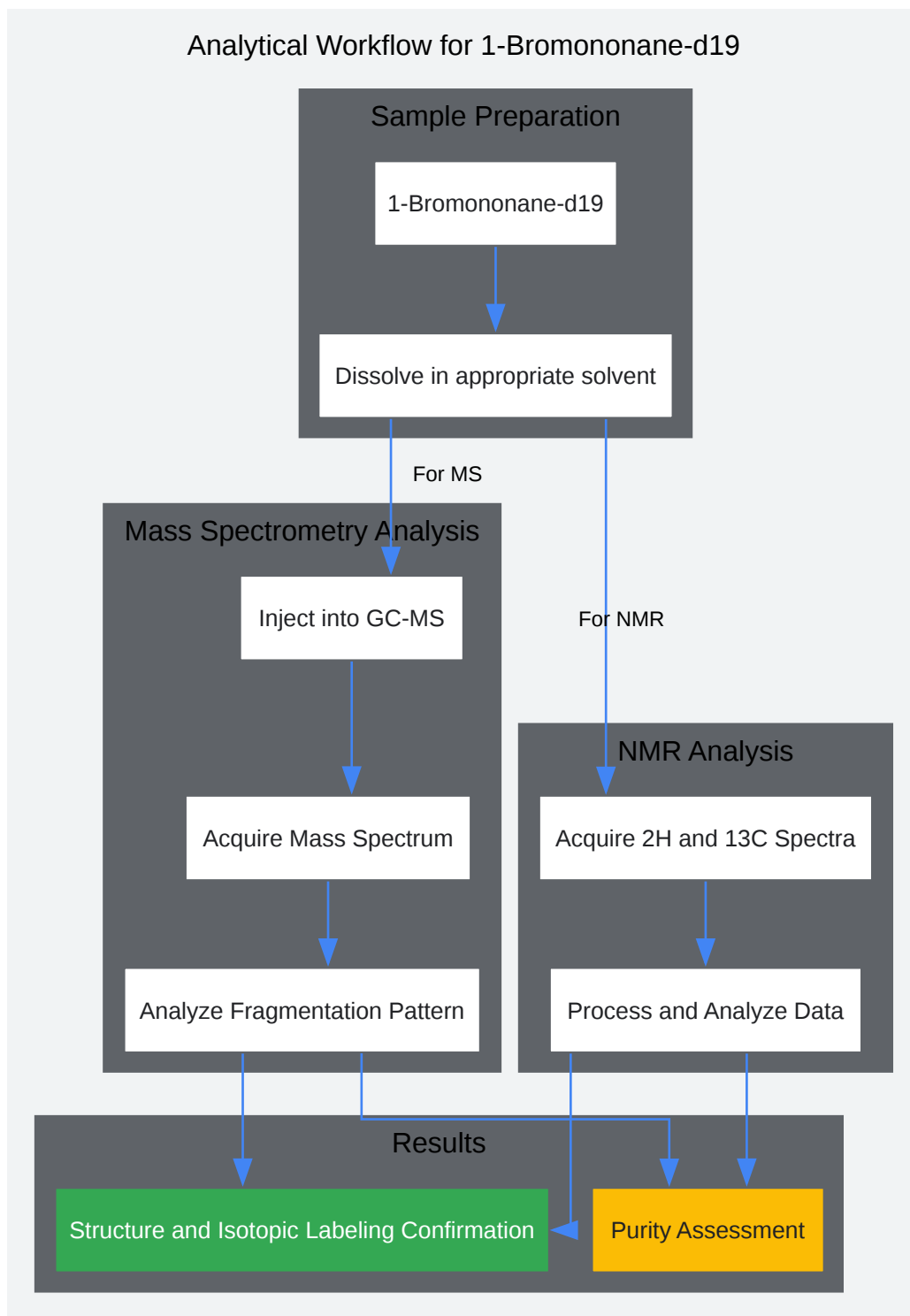
Sample Preparation:

- Prepare a dilute solution of **1-bromononane-d19** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Illustrative):

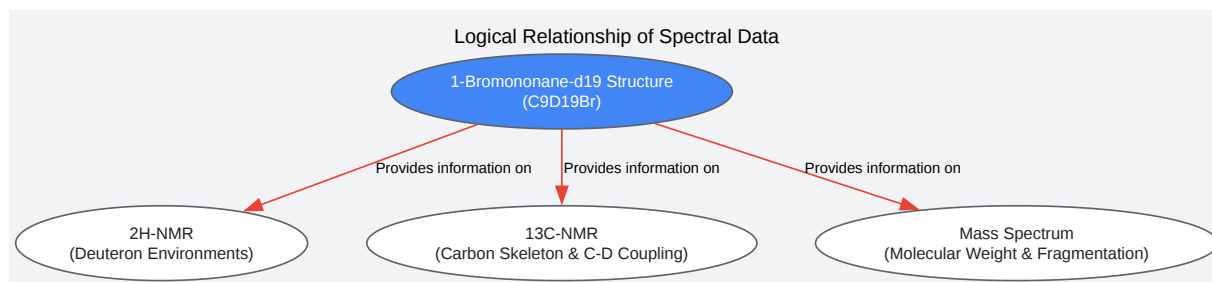
- GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-300.
- Scan Speed: 2 scans/second.

Visualizations



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Caption: Analytical workflow for **1-bromononane-d19**.



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Caption: Relationship between structure and spectral data.

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References

- 1. 1-Bromononane(693-58-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
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